molecular formula C22H26N6O B12641655 Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-

Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-

Cat. No.: B12641655
M. Wt: 390.5 g/mol
InChI Key: NKGRDHPQDZNUFI-UHFFFAOYSA-N
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Description

Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- is a complex organic compound that features a cyclopropane ring, an acetamide group, and a pyrrolo[2,3-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes improving the yield and purity of the product, as well as minimizing the use of hazardous reagents and solvents. The process may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is implicated in the pathogenesis of autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine moiety and are studied for their potential biological activities.

    Cyclopropane Derivatives: Compounds containing the cyclopropane ring are known for their unique chemical properties and reactivity.

    Acetamide Derivatives: These compounds feature the acetamide group and are used in various chemical and pharmaceutical applications.

Uniqueness

Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

2-anilino-2-cyclopropyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide

InChI

InChI=1S/C22H26N6O/c29-22(19(15-8-9-15)26-16-5-2-1-3-6-16)27-17-7-4-12-28(13-17)21-18-10-11-23-20(18)24-14-25-21/h1-3,5-6,10-11,14-15,17,19,26H,4,7-9,12-13H2,(H,27,29)(H,23,24,25)

InChI Key

NKGRDHPQDZNUFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)C(C4CC4)NC5=CC=CC=C5

Origin of Product

United States

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